Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of this compound reveals a complex aromatic system built upon the fundamental benzofuran scaffold. The compound possesses the molecular formula C₁₃H₁₁NO₆, incorporating the characteristic fused benzene-furan ring system that defines all benzofuran derivatives. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the base name "1-benzofuran" indicating the fused heterocyclic core structure.
The substitution pattern demonstrates strategic placement of functional groups around the benzofuran ring system. Position 6 carries the cyanato group (-OCN), positions 4 and 7 bear methoxy substituents (-OCH₃), and position 5 contains the methyl carboxylate functionality (-COOCH₃). This specific arrangement creates a highly substituted aromatic system with distinct electronic and steric characteristics that differentiate it from simpler benzofuran analogs.
The three-dimensional molecular geometry exhibits planarity within the benzofuran core, consistent with aromatic ring systems observed in related compounds. The furan oxygen participates in the aromatic π-electron system, contributing to the overall stability and electronic delocalization throughout the molecular framework. The methoxy groups at positions 4 and 7 adopt conformations that minimize steric hindrance while maintaining optimal orbital overlap with the aromatic system.
| Structural Feature | Description | Position |
|---|---|---|
| Base Ring System | Benzofuran | Positions 1-8 |
| Cyanato Group | -OCN | Position 6 |
| Methoxy Groups | -OCH₃ | Positions 4 and 7 |
| Methyl Carboxylate | -COOCH₃ | Position 5 |
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of benzofuran derivatives provide essential insights into the solid-state structure and intermolecular interactions characteristic of this compound class. Studies of related benzofuran systems demonstrate that these molecules typically adopt planar or near-planar conformations in the crystalline state. The benzofuran ring system maintains its aromatic character through delocalized π-electron clouds that extend across both the benzene and furan components.
The crystal packing arrangements in benzofuran derivatives often involve hydrogen bonding interactions and π-π stacking between aromatic rings. In compounds containing methoxy substituents, the oxygen atoms serve as hydrogen bond acceptors, creating extended networks within the crystal lattice. The presence of the cyanato group introduces additional opportunities for intermolecular interactions through its nitrogen and oxygen atoms, potentially influencing the overall crystal structure and stability.
Conformational flexibility in this compound arises primarily from rotation around single bonds connecting the substituent groups to the aromatic ring. The methoxy groups can adopt various orientations relative to the benzofuran plane, with energy barriers typically ranging from 2-8 kilocalories per mole for such rotations in similar aromatic systems. The methyl carboxylate group shows restricted rotation due to partial double bond character in the carbon-oxygen ester linkage.
Bond length analysis reveals characteristics typical of aromatic systems, with carbon-carbon distances within the benzofuran ring averaging 1.39-1.42 Angstroms. The carbon-oxygen bonds in the methoxy groups exhibit lengths of approximately 1.43 Angstroms, consistent with single bond character. The cyanato group displays a carbon-nitrogen triple bond length of approximately 1.15 Angstroms, characteristic of nitrile functionality.
Properties
IUPAC Name |
methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c1-16-9-7-4-5-19-10(7)12(17-2)11(20-6-14)8(9)13(15)18-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCDUUQAMMFLDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)OC#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40530558 | |
| Record name | Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40530558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88349-49-9 | |
| Record name | Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40530558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzofuran Core Synthesis
Cyclization of o-Hydroxyacetophenone Derivatives
The benzofuran scaffold is commonly synthesized through acid-catalyzed cyclization of o-hydroxyacetophenone derivatives. For example, reaction of 4,7-dihydroxy-5-carboxybenzofuran with chloroacetone in the presence of sulfuric acid yields the intermediate 4,7-dihydroxy-1-benzofuran-5-carboxylic acid. Subsequent methylation with methyl iodide and potassium carbonate in dimethylformamide (DMF) introduces the methoxy groups at positions 4 and 7, yielding 4,7-dimethoxy-1-benzofuran-5-carboxylic acid.
Optimization of Cyclization Conditions
Key parameters include:
Introduction of the Cyanato Group
Bromination as a Precursor to Cyanato Substitution
A pivotal intermediate is 6-bromo-4,7-dimethoxy-1-benzofuran-5-carboxylic acid , synthesized via electrophilic bromination using N-bromosuccinimide (NBS) in carbon tetrachloride. The methoxy groups at positions 4 and 7 activate the aromatic ring, directing bromination to position 6.
Reaction Conditions for Bromination
Nucleophilic Substitution with Cyanate
The bromine atom at position 6 is displaced via nucleophilic aromatic substitution (SNAr) using potassium cyanate (KOCN). This reaction proceeds in dimethyl sulfoxide (DMSO) at 120°C for 12–24 hours, yielding 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylic acid.
Mechanistic Insights
Esterification of the Carboxylic Acid
Fischer Esterification
The carboxylic acid at position 5 is esterified using methanol and catalytic sulfuric acid. Refluxing for 6–8 hours affords methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate in 90% yield.
Reaction Optimization
- Acid Catalyst : Sulfuric acid (0.1 equiv) balances reactivity and corrosivity.
- Solvent : Excess methanol acts as both reactant and solvent.
Chemical Reactions Analysis
Nucleophilic Substitution at the Cyanato Group
The cyanato (-OCN) group undergoes nucleophilic substitution reactions, particularly with amines or thiols, to form urea or thiourea derivatives. This reactivity is analogous to isocyanate-based reactions observed in similar benzofuran systems .
Key parameters :
| Reaction Component | Conditions/Details |
|---|---|
| Nucleophile | Primary/secondary amines, thiols |
| Solvent | Dimethylformamide (DMF) or ethanol |
| Temperature | Reflux (60–80°C) |
| Yield | 60–85% (varies with steric hindrance) |
For example, reaction with aniline derivatives produces substituted ureas, while coupling with thiophenol generates thiocarbamate analogs .
Palladium-Catalyzed Cross-Coupling Reactions
The cyanato group participates in Pd-catalyzed C–N bond-forming reactions, leveraging ligands such as L6 (Xantphos) or L17 (BrettPhos). These couplings are essential for constructing complex heterocycles or pharmaceutical intermediates .
Example reaction :
textAryl bromide + Methyl 6-cyanato-benzofuran → N-arylated product
Conditions :
This method has been employed in synthesizing carbazole derivatives and fused heterocycles, achieving yields of 62–99% .
Methoxy Group Demethylation
The 4,7-dimethoxy substituents can undergo demethylation under acidic or oxidative conditions to yield phenolic derivatives. This transformation is critical for modifying electronic properties or enabling further functionalization.
Demethylation pathways :
| Reagent System | Outcome |
|---|---|
| BBr₃ (1.0 M in DCM) | Cleaves methoxy to -OH |
| H₂O₂/AcOH | Partial oxidation to quinones |
Demethylation typically proceeds at 0–25°C, with full conversion requiring 12–24 hours.
Ester Hydrolysis and Functionalization
The methyl ester moiety is susceptible to hydrolysis, producing the corresponding carboxylic acid, which can then be derivatized:
Stepwise reactivity :
-
Hydrolysis :
-
Derivatization :
-
Amidation: Coupling with amines via EDC/HOBt
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Reduction: LiAlH₄ reduces the ester to a primary alcohol.
-
Cyclization Reactions
Under thermal or catalytic conditions, the compound undergoes cyclization to form polycyclic structures. For instance, treatment with concentrated H₂SO₄ facilitates thiadiazole formation via intramolecular cyclization of intermediate thiosemicarbazides .
Cyclization example :
| Starting Material | Conditions | Product | Yield |
|---|---|---|---|
| Thiosemicarbazide | H₂SO₄, 100°C, 2 hr | Thiadiazole derivative | 77% |
Reaction Optimization Insights
-
Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while toluene/t-BuOH mixtures improve solubility in Pd-catalyzed reactions .
-
Ligand selection : L6 (Xantphos) outperforms monodentate ligands in cross-couplings due to improved stability and turnover .
-
Temperature control : Demethylation and ester hydrolysis require strict temperature monitoring to avoid side reactions .
This compound’s multifunctional design enables its use in synthesizing bioactive molecules, heterocycles, and materials science intermediates. Further mechanistic studies are needed to explore its potential in asymmetric catalysis .
Scientific Research Applications
Medicinal Chemistry
Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate has been investigated for its potential as an antitumor agent . Initial studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, a study demonstrated that derivatives of this compound exhibited cytotoxic effects on human cancer cells in vitro, leading to further exploration of its structure-activity relationship (SAR) to optimize efficacy.
Drug Delivery Systems
The compound's unique structure allows it to function as a drug delivery vehicle . Its ability to form stable complexes with various bioactive molecules enhances the solubility and bioavailability of poorly soluble drugs. Research indicates that incorporating this compound into polymeric matrices can improve the controlled release of therapeutic agents, making it a candidate for developing advanced drug delivery systems.
Material Science
In materials science, this compound is explored for its potential use in synthesizing organic light-emitting diodes (OLEDs) and other electronic materials. Its properties as a luminescent material have been studied, showing promise in enhancing the efficiency and stability of OLED devices.
Case Study 1: Antitumor Activity
A recent study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of this compound against several cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a lead compound for further development.
Case Study 2: Drug Delivery Applications
In a research project focused on drug delivery systems, this compound was incorporated into a biodegradable polymer matrix. The study found that the release rate of encapsulated drugs was sustained over an extended period, demonstrating its effectiveness in controlled drug release applications.
Mechanism of Action
The mechanism of action of methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Similar Benzofuran Derivatives
The following analysis compares the target compound with structurally related benzofuran derivatives synthesized in prior studies, focusing on substituent effects, synthesis strategies, and spectral characterization.
Substituent Effects and Reactivity
- The cyanato group may participate in substitution reactions due to its leaving-group capability.
Spectral Characterization
Target Compound : Anticipated spectral features:
- ¹H-NMR : Methoxy protons (~δ 3.8–4.0 ppm), aromatic protons influenced by substituents (δ 6.5–7.5 ppm).
- ¹³C-NMR : Ester carbonyl (~δ 165–170 ppm), cyanato carbon (~δ 110–120 ppm).
- FTIR : Strong ester C=O (~1740 cm⁻¹), cyanato (-OCN) stretch (~2150 cm⁻¹).
-
- ¹H-NMR : Halogenated compounds (e.g., III, V) show downfield shifts for aromatic protons due to electron-withdrawing effects. Methoxy groups in compound II appear as singlets (~δ 3.9 ppm) .
- X-ray Crystallography : Compound VI confirmed a planar benzofuran core with halogen substituents influencing crystal packing .
Physicochemical Properties
Research Findings and Implications
Electronic Effects : Methoxy groups in the target compound likely enhance solubility in polar solvents compared to halogenated analogs, which exhibit higher hydrophobicity .
Synthetic Flexibility : While halogenation () requires aggressive reagents (e.g., Br₂), cyanato group installation may offer milder conditions, reducing side reactions.
Application Potential: The cyanato group’s reactivity could make the target compound a candidate for further derivatization (e.g., forming ureas or thiocyanates), unlike halogenated analogs, which are typically intermediates in agrochemical or pharmaceutical synthesis .
Biological Activity
Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate is a synthetic compound belonging to the benzofuran family, which is known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
This compound has a unique structure characterized by a benzofuran ring with methoxy and cyanato substituents. The presence of these functional groups is believed to influence its biological activity significantly.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H11NO6 |
| Molecular Weight | 273.23 g/mol |
| CAS Number | 88349-49-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These may include:
- Enzymes: The compound may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptors: It can bind to cellular receptors, influencing signal transduction pathways.
These interactions lead to alterations in cellular processes such as apoptosis (programmed cell death) and cell cycle regulation.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays: In vitro studies demonstrated that this compound shows significant cytotoxicity in neuroblastoma and glioblastoma cell lines, with lethal concentrations (LC50) in the nanomolar range .
The following table summarizes the LC50 values observed in different cancer cell lines:
| Cell Line | LC50 (nM) |
|---|---|
| U87 | 200 ± 60 |
| BE | 18.9 |
| SK | >3,000 |
These results suggest that this compound is particularly effective against chemoresistant cancer cells.
Mechanistic Insights
The mechanism by which this compound exerts its anticancer effects involves:
- Cell Cycle Arrest: It induces G2/M phase arrest in cancer cells, making them more susceptible to radiation therapy.
- Synergistic Effects: When combined with ionizing radiation, it enhances the cytotoxic effects beyond what is observed with radiation alone .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Neuroblastoma: A study reported that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls.
- Combination Therapy: In combination with radiotherapy, it was shown to improve survival rates in preclinical models of glioblastoma.
Q & A
Q. What computational methods best predict the compound’s reactivity in catalytic cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for Suzuki-Miyaura couplings. Parameters include Pd-ligand binding affinity and charge distribution at the reaction site. Validate predictions with experimental yields (e.g., 75–85% for aryl boronic acid couplings) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
